4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole, phenyl, and 2-naphthyl rings suggests that the compound may have significant resonance stabilization .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the chloromethyl group. The chlorine atom in the chloromethyl group is likely a site of high reactivity, and could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Antimicrobial Properties :
- A study by Goel et al. (2014) investigated the synthesis of 4-(substituted-anilinomethyl-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and their in vitro antifungal and antibacterial screening. The compounds exhibited significant antifungal activity against Aspergillus niger and Aspergillus flavus, indicating potential applications in antimicrobial therapies (Goel, Drabu, Afzal, & Bawa, 2014).
Molecular Docking and Biological Activities :
- Sandhya, Femina, and Pradeep (2021) focused on the design and synthesis of biologically active pyrazole clubbed imino naphthyl derivatives. They also conducted molecular docking studies along with in vitro antibacterial, antifungal, and antituberculosis studies, indicating a broad spectrum of biological activities (Sandhya, Femina, & Pradeep, 2021).
Fluorescent Chemosensor for Metal Ions :
- Asiri et al. (2018) synthesized HDDP, a derivative of pyrazolone, and demonstrated its application as a fluorescent chemosensor for detecting Al3+ ions selectively and sensitively. This suggests potential use in environmental monitoring and analytical chemistry (Asiri et al., 2018).
Synthesis of Metal Complexes :
- Reger et al. (2003) developed a method for synthesizing 4-(alkyl)pyrazoles, including the synthesis of a silver(I) complex. This research contributes to the field of coordination chemistry and material science (Reger, Gardinier, Grattan, Smith, & Smith, 2003).
Pharmaceutical Research and Development :
- Lyubyashkin et al. (2016) reported the synthesis and acylation of alkoxymethyl-substituted 4-amino-1H-pyrazoles. Their research contributes to the development of new pharmaceuticals and bioactive compounds (Lyubyashkin, Efimov, Suboch, & Tovbis, 2016).
Labeling of Biomolecules for Analytical Chemistry :
- Varghese et al. (2016) explored the use of a pyrazoline-based dye as a fluorescent label for biomolecules containing an amino group. This has potential applications in bioanalytical chemistry and diagnostics (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-3-naphthalen-2-yl-1-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c21-13-18-14-23(19-8-2-1-3-9-19)22-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNBZQUUHLQIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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